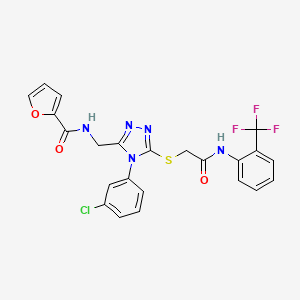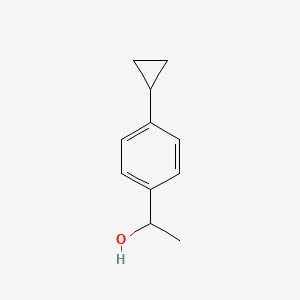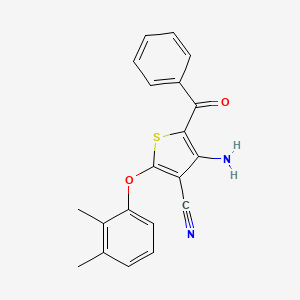
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C13H17N5OS3 and its molecular weight is 355.49. The purity is usually 95%.
BenchChem offers high-quality 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticholinesterase Activity
Tetrazole derivatives have been synthesized and evaluated for their anticholinesterase activities. For instance, a study synthesized fourteen different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(substituted phenyl)ethanone derivatives and investigated their ability to inhibit acetylcholinesterase (AChE). The study found compounds with electron-donating substituents exhibited the highest anticholinesterase activity, suggesting potential applications in treating conditions like Alzheimer's disease (Usama Abu Mohsen et al., 2014).
Anticandidal Activity
Another study focused on the synthesis of 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives and their screening for anticandidal activity. Some of these compounds were identified as potent anticandidal agents with weak cytotoxicities, highlighting their potential as treatments for fungal infections (Z. Kaplancıklı et al., 2014).
Antituberculosis and Cytotoxicity Studies
The synthesis of 3-heteroarylthioquinoline derivatives, which include tetrazole derivatives, showed promising in vitro activity against Mycobacterium tuberculosis. This suggests potential applications in developing new antituberculosis agents (Selvam Chitra et al., 2011).
Antitumor Agents
Research into the synthesis of novel thiazolyl(hydrazonoethyl)thiazoles, which utilized building blocks similar to the compound , revealed promising antitumor activities against MCF-7 tumor cells. This indicates the potential for these compounds to be developed into anticancer therapies (Huda K. Mahmoud et al., 2021).
properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS3/c1-17-13(14-15-16-17)22-9-12(19)18-5-4-11(21-8-6-18)10-3-2-7-20-10/h2-3,7,11H,4-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIXZUFIELQJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[3-Chloro-4-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2548820.png)



![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)

![N-(benzo[d]thiazol-5-yl)-2-phenylacetamide](/img/structure/B2548832.png)





![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)